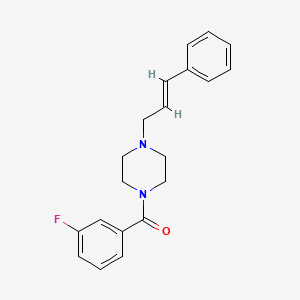![molecular formula C23H26N2O4 B5352929 N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}isoleucine](/img/structure/B5352929.png)
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}isoleucine, also known as MIAM, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. MIAM is a derivative of isoleucine, an essential amino acid that is commonly found in proteins. MIAM has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}isoleucine exerts its effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes are involved in various physiological processes, including inflammation and cancer progression. By inhibiting their activity, this compound can reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of inflammation, including arthritis and colitis. This compound has also been shown to inhibit cancer cell growth in various cell culture and animal models of cancer.
実験室実験の利点と制限
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}isoleucine has several advantages for use in laboratory experiments. It is a synthetic molecule, which means that it can be easily synthesized and purified in large quantities. This compound also has a well-defined chemical structure, which allows for easy characterization and analysis. However, this compound also has some limitations for use in laboratory experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has limited stability, which can make it difficult to store for long periods of time.
将来の方向性
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}isoleucine has several potential future directions for research. One potential direction is the development of this compound-based drugs for the treatment of inflammation and cancer. This compound could also be used as a building block for the development of new materials, such as polymers and hydrogels. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
合成法
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}isoleucine can be synthesized using various methods, including the Knoevenagel condensation reaction. In this reaction, isoleucine is reacted with 4-methylbenzoyl chloride and 3-phenylacrolein in the presence of a base catalyst. The resulting product is purified using various techniques, including column chromatography, to obtain pure this compound.
科学的研究の応用
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}isoleucine has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. This compound has also been studied for its potential use in the development of new materials, such as polymers and hydrogels.
特性
IUPAC Name |
3-methyl-2-[[(E)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-16(3)20(23(28)29)25-22(27)19(14-17-8-6-5-7-9-17)24-21(26)18-12-10-15(2)11-13-18/h5-14,16,20H,4H2,1-3H3,(H,24,26)(H,25,27)(H,28,29)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDQXSSXSIVYML-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl N-{2-[(4-ethoxybenzoyl)amino]-3-phenylacryloyl}-beta-alaninate](/img/structure/B5352852.png)
![3-(3-chlorophenyl)-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5352857.png)

![5-(3-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-3-isoxazolol](/img/structure/B5352883.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5352891.png)
![N-butyl-N-ethyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5352895.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B5352901.png)
![6-(3-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5352913.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5352919.png)
![5-[4-(allyloxy)-3-methoxyphenyl]-4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5352923.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxyisonicotinamide](/img/structure/B5352933.png)
![1-[(2R)-2-amino-2-cyclohexylacetyl]-4-(4-methyl-1H-pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride](/img/structure/B5352937.png)

![9-[(2-butyl-1H-imidazol-4-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5352951.png)
